

2,4,5-Trichloroquinazoline molecular weight and formula

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Compound of Interest

Compound Name: 2,4,5-Trichloroquinazoline

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In-Depth Technical Guide: 2,4,5-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroquinazoline is a halogenated quinazoline derivative that serves as a crucial building block in synthetic and medicinal chemistry. Its strategic placement of chlorine atoms at the 2, 4, and 5 positions of the quinazoline core imparts unique reactivity, making it a valuable intermediate for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive overview of the molecular properties, a general synthetic approach, and its relevance in the context of targeted cancer therapy, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Molecular Data

The fundamental molecular and physical properties of **2,4,5-Trichloroquinazoline** are summarized below.



Property	Value	Source
Molecular Formula	C8H3Cl3N2	[1]
Molecular Weight	233.49 g/mol	[2][3]
IUPAC Name	2,4,5-trichloroquinazoline	[3]
CAS Number	134517-55-8	[1]
Synonyms	2,4-DICHLORO-5- CHLOROQUINAZOLINE	[1]

Synthetic Methodology

While a specific detailed protocol for the synthesis of **2,4,5-Trichloroquinazoline** is not readily available in the public domain, a general synthetic strategy can be inferred from established methods for preparing similar polychlorinated quinazoline derivatives. The following represents a plausible experimental workflow.

General Experimental Protocol: Synthesis of Polychlorinated Quinazolines

This protocol is a generalized representation based on common synthetic routes for analogous compounds and should be adapted and optimized for the specific synthesis of **2,4,5**-**Trichloroquinazoline**.

Starting Material: A suitably substituted anthranilic acid or anthranilonitrile derivative.

Key Transformation: Cyclization followed by chlorination.

Step 1: Cyclization to form the Quinazolinone Core

- A solution of the appropriate anthranilamide or anthranilonitrile precursor is reacted with a
 one-carbon source, such as formic acid or a derivative, often under acidic or basic
 conditions, to facilitate the initial cyclization.
- The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the corresponding quinazolinone intermediate.



• Upon cooling, the product is isolated by filtration, washed with a suitable solvent, and dried.

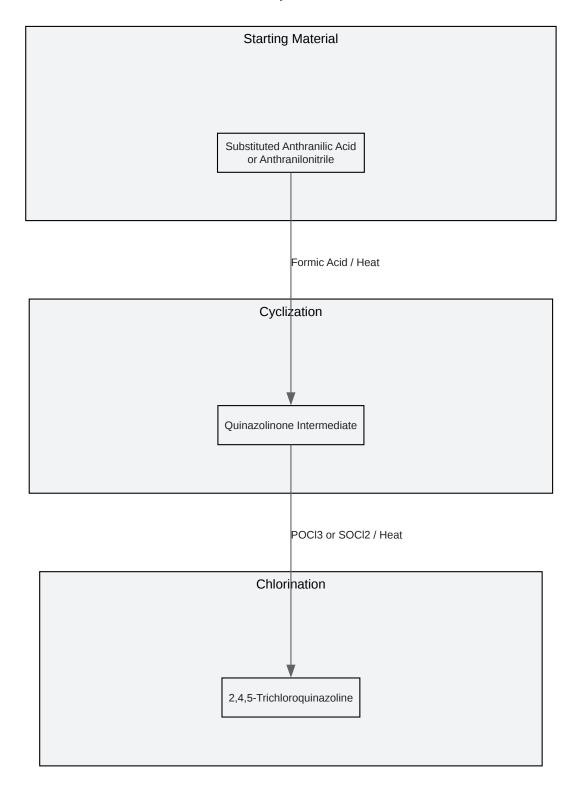
Step 2: Chlorination of the Quinazolinone

- The dried quinazolinone intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF).
- The reaction mixture is heated, typically to reflux, for a period sufficient to achieve complete chlorination at the 2 and 4 positions.
- After cooling, the excess chlorinating agent is carefully quenched, for example, by pouring the reaction mixture onto crushed ice.
- The resulting precipitate, the polychlorinated quinazoline, is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried.
- Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of polychlorinated quinazolines.



Generalized Synthesis Workflow



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Caption: Generalized synthetic workflow for polychlorinated quinazolines.



Role in Drug Development: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4]

Quinazoline-based inhibitors, such as Icotinib, are designed to competitively bind to the ATP-binding site within the kinase domain of EGFR, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[6] This inhibition can halt the proliferative signals and induce apoptosis in cancer cells.

The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.



Extracellular Binds Cell Membrane EGFR Activates Blocks ATP Binding Intracellular Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Quinazoline Inhibitor (Derived from 2,4,5-Trichloroquinazoline) Phosphorylation Promotes

Simplified EGFR Signaling Pathway and Inhibition

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Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

ADP



Biological Activity of Quinazoline Derivatives

Derivatives of the quinazoline scaffold have demonstrated a broad range of biological activities. The table below presents a selection of reported half-maximal inhibitory concentrations (IC_{50}) for various quinazoline derivatives against different cancer cell lines, illustrating the potential of this chemical class in oncology research. It is important to note that these are examples from the broader class of quinazolines and not specifically derivatives of **2,4,5**-

Trichloroquinazoline, for which public data is limited.

Compound Class	Cell Line	IC ₅₀ (μΜ)	Reference
Quinazoline-fused pyrimidine hybrids	SW-480 (Colon Cancer)	2.3 ± 5.91	[4]
Quinazoline-fused pyrimidine hybrids	A549 (Lung Cancer)	2.3 ± 5.91	[4]
Quinazoline-fused pyrimidine hybrids	MCF-7 (Breast Cancer)	2.3 ± 5.91	[4]
4-Anilino-quinazoline derivative (45a)	HT-29 (Colon Cancer)	31.23	[4]
4-Anilino-quinazoline derivative (45a)	MCF-7 (Breast Cancer)	39.02	[4]
2-((2- chlorobenzyl)amino)-6 -phenoxyquinazolin- 4(1H)-one (8b)	EGFR-TK	0.00137	[5]
Arecoline Metabolite (Compound 1)	A549 (Lung Cancer)	3.08 ± 0.19	[7]
Arecoline Metabolite (Compound 1)	K562 (Leukemia)	1.56 ± 0.11	[7]

Conclusion



2,4,5-Trichloroquinazoline is a synthetically versatile molecule with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating potent inhibitors of key signaling molecules, such as EGFR, underscores its importance for researchers in oncology and medicinal chemistry. The information provided in this guide offers a foundational understanding of its chemical properties, a general synthetic approach, and its biological relevance, serving as a valuable resource for scientific professionals.

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